2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-5-pyridin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-16-13(17-12)11-8-4-5-9-14-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKALNJWTVDPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 2 Phenyl 5 Pyridin 2 Yl 1,3,4 Oxadiazole Scaffolds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole can be determined. While specific experimental data for the 2-pyridyl isomer is not widely published, the expected spectral characteristics can be inferred from closely related analogs, such as the 3-pyridyl isomer and other substituted derivatives. nih.govnih.gov
In the ¹H NMR spectrum of this compound, the signals are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the phenyl and pyridyl rings exhibit characteristic chemical shifts and coupling patterns.
Phenyl Protons: The five protons of the phenyl group will likely appear as a complex multiplet. The two ortho-protons are expected to be the most deshielded due to their proximity to the electron-withdrawing oxadiazole ring, resonating further downfield compared to the meta- and para-protons.
Pyridyl Protons: The four protons on the pyridin-2-yl ring will show distinct signals. The proton at the 6-position of the pyridine (B92270) ring (adjacent to the nitrogen atom) is expected to be the most deshielded, appearing at the lowest field (highest ppm value), likely as a doublet. The other pyridyl protons will resonate at higher fields, with their splitting patterns determined by their coupling with adjacent protons. For a related pyridine-oxadiazole derivative, distinct doublets were observed for the pyridine and phenyl ring protons, with protons closer to the heterocyclic cores appearing more deshielded. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound Data is illustrative and based on general principles and analysis of similar compounds.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl (ortho) | 8.1 - 8.3 | m |
| Phenyl (meta, para) | 7.5 - 7.7 | m |
| Pyridyl (H-6) | 8.7 - 8.9 | d |
| Pyridyl (H-3, H-4, H-5) | 7.4 - 8.2 | m |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the oxadiazole, phenyl, and pyridyl rings.
Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring (C2 and C5) are highly deshielded and are expected to resonate at approximately 162-165 ppm. nih.govmdpi.com In similar structures, these carbons typically appear as two distinct signals in this low-field region.
Phenyl and Pyridyl Carbons: The carbon atoms of the aromatic rings will appear in the range of 120-150 ppm. The quaternary carbons (to which the rings are attached) will be identifiable by their lower intensity. For a related 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative, carbon signals were observed at 164.8, 162.4, 151.0, 147.3, and in the 118-142 ppm range for the aromatic rings. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Data is illustrative and based on analysis of similar compounds.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C2, C5 (Oxadiazole) | 162 - 165 |
| C (Pyridyl, adjacent to N) | ~150 |
| C (Aromatic & Pyridyl) | 120 - 148 |
| C (Quaternary, Phenyl & Pyridyl) | 123 - 145 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is characterized by several key absorption bands. ajchem-a.comresearchgate.net
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and pyridyl rings are typically observed in the region of 3000-3100 cm⁻¹. ajchem-a.com
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the oxadiazole ring is a characteristic feature, usually appearing in the range of 1610-1650 cm⁻¹.
C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage within the oxadiazole ring gives rise to strong absorptions, typically found around 1250 cm⁻¹ and 1020-1070 cm⁻¹, respectively.
Aromatic C=C Stretching: The skeletal vibrations of the phenyl and pyridyl rings result in several absorptions in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound Data is representative of the 1,3,4-oxadiazole class of compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Oxadiazole) | 1610 - 1650 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-O-C Symmetric Stretch | 1020 - 1070 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a conjugated system. The extended π-system of this compound, which encompasses all three rings, is expected to absorb UV radiation, leading to π-π* transitions.
The absorption spectrum for similar 2,5-disubstituted 1,3,4-oxadiazoles typically shows intense absorption maxima (λ_max) in the range of 280-350 nm. mdpi.comrsc.orgresearchgate.net For a closely related water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative, the main electronic transitions were identified as HOMO→LUMO and HOMO-2→LUMO, with absorption maxima observed between 310 nm and 350 nm. nih.gov The exact position of λ_max is influenced by the solvent polarity.
Table 4: Expected UV-Vis Absorption Data for this compound Data is illustrative and based on analysis of similar compounds.
| Solvent | Expected λ_max (nm) | Type of Transition |
| Dichloromethane/THF | 280 - 320 | π-π |
| Aqueous solution | 310 - 350 | π-π |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₃H₉N₃O, corresponding to a monoisotopic mass of 223.0746 g/mol .
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺) at m/z 223 or a protonated molecular ion peak ([M+H]⁺) at m/z 224.
The fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles is well-documented and typically involves the cleavage of the heterocyclic ring. core.ac.uk The primary fragmentation pathways are expected to yield key fragment ions corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the 2-pyridinylcarbonyl cation ([C₅H₄NCO]⁺) at m/z 106. Further fragmentation of these ions and the aromatic rings would produce smaller charged species.
Table 5: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Expected m/z |
| [M+H]⁺ | [C₁₃H₁₀N₃O]⁺ | 224 |
| [M]⁺ | [C₁₃H₉N₃O]⁺ | 223 |
| [C₅H₄NCO]⁺ | [C₆H₄N₂O]⁺ | 106 |
| [C₆H₅CO]⁺ | [C₇H₅O]⁺ | 105 |
| [C₅H₄N]⁺ | [C₅H₄N]⁺ | 78 |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 |
Single-Crystal X-ray Diffraction for Solid-State Structural Characterization
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.
While a crystal structure for the specific this compound isomer is not available in the surveyed literature, analysis of closely related structures, such as 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, reveals key expected features. researchgate.netnih.gov These molecules tend to adopt a near-planar conformation, which facilitates efficient π-π stacking interactions in the crystal lattice. The dihedral angle (twist angle) between the central oxadiazole ring and the flanking aromatic rings is typically small, often less than 10°. nih.gov This planarity is crucial for the delocalization of π-electrons across the molecule. The crystal packing is often stabilized by a network of weak intermolecular interactions, such as C-H···N and π-π stacking interactions. researchgate.net
Table 6: Representative Crystallographic Data for a Structurally Similar Compound (2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole) This data is for an analogous compound and serves to illustrate expected structural parameters. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.733 (5) |
| b (Å) | 5.1441 (12) |
| c (Å) | 12.436 (3) |
| β (°) | 107.477 (6) |
| Dihedral Angle (Phenyl-Oxadiazole) | 3.8 (3)° |
| Dihedral Angle (Tolyl-Oxadiazole) | 8.3 (2)° |
Advanced Spectroscopic Techniques for Conformational and Electronic Properties
The conformational flexibility and electronic landscape of this compound are dictated by the rotational freedom between the central 1,3,4-oxadiazole ring and its flanking phenyl and pyridinyl substituents. Advanced spectroscopic methods, in concert with computational chemistry, provide a powerful toolkit to probe these intricate properties. These techniques offer insights into the molecule's three-dimensional structure, the energy barriers to conformational changes, and the nature of its electronic transitions, which are crucial for understanding its photophysical behavior and potential applications in materials science.
In solution, the molecule is expected to exhibit greater conformational heterogeneity. The rotational barriers around the single bonds connecting the aromatic rings to the oxadiazole core are relatively low, allowing for a dynamic equilibrium between different conformers. The planarity of the molecule can be influenced by solvent polarity and temperature. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be employed to probe the through-space proximity of protons on the different rings, providing experimental evidence for the preferred solution-state conformations.
Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for mapping the potential energy surface of such molecules. By systematically varying the dihedral angles, a torsional potential energy surface can be generated, revealing the energy minima corresponding to stable conformers and the energy barriers for interconversion. For biaryl systems, these rotational barriers are critical in determining the conformational dynamics chemrxiv.org.
The electronic properties of this compound are governed by the extended π-conjugated system. UV-Visible absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions. Typically, 1,3,4-oxadiazole derivatives exhibit intense absorption bands in the UV region, corresponding to π→π* transitions researchgate.net. For a related pyridin-3-yl derivative, DFT calculations have shown that the electronic transitions are primarily of the HOMO→LUMO and HOMO-2→LUMO type nih.gov. The introduction of the pyridinyl nitrogen is expected to modulate the energy of the molecular orbitals compared to a simple 2,5-diphenyl-1,3,4-oxadiazole.
To delve deeper into the dynamics of the excited states, time-resolved spectroscopic techniques are invaluable. Femtosecond transient absorption (fs-TA) spectroscopy can track the evolution of excited states on ultrafast timescales researchgate.netresearchgate.nettheralase.comcaltech.eduhw.ac.uk. Upon photoexcitation, this technique can monitor the decay of the initially populated excited singlet state and the formation of other transient species, such as triplet states or charge-transfer states. The lifetimes of these states are crucial for applications in optoelectronics. For instance, in related systems, fs-TA has been used to elucidate the dynamics of excited state absorption and stimulated emission researchgate.net.
Time-resolved fluorescence spectroscopy complements transient absorption by measuring the decay of the emissive state(s). For similar fluorophores, time-resolved fluorescence decays can often be fitted with multi-exponential components, indicating the presence of different emissive species or complex relaxation pathways mdpi.com. The fluorescence quantum yield and lifetime are sensitive indicators of the efficiency of radiative versus non-radiative decay processes.
The following tables summarize the expected conformational and electronic properties of this compound based on data from analogous compounds and theoretical considerations.
Table 1: Conformational Properties of 2,5-Disubstituted-1,3,4-Oxadiazole Analogs
| Compound | Dihedral Angle (Ring 1 vs. Oxadiazole) | Dihedral Angle (Ring 2 vs. Oxadiazole) | Method |
| 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | 3.8(3)° | 8.3(2)° | X-ray Diffraction nih.govresearchgate.netnih.gov |
| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | 3.34(18)° | 5.7(6)° | X-ray Diffraction nih.gov |
Table 2: Calculated Electronic Properties of a 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Derivative
| Property | Value (pH 7.0) | Value (pH 5.0, Protonated) | Method |
| HOMO Energy | - | - | DFT nih.gov |
| LUMO Energy | - | - | DFT nih.gov |
| Energy Gap | - | - | DFT nih.gov |
| Primary Electronic Transitions | HOMO-2 → LUMO, HOMO → LUMO | HOMO-2 → LUMO, HOMO → LUMO | TD-DFT nih.gov |
Table 3: Representative Photophysical Data for Phenyl-Oxadiazole Derivatives
| Compound Class | Absorption λmax Range (nm) | Emission λmax Range (nm) | Key Findings |
| 2,5-Diphenyl-1,3,4-oxadiazoles | ~300-350 | ~350-450 | Strong UV absorption and blue fluorescence. nih.govrsc.org |
| Ethynyl (B1212043) π-extended oxadiazoles (B1248032) | 330-380 | 380-500 | Red-shifted absorption and emission due to extended conjugation. rsc.org |
| Phenyl-pyridyl-oxadiazoles | ~300-360 | ~380-480 | Solvent polarity and pH can influence spectral properties. nih.gov |
Computational and Theoretical Investigations of 2 Phenyl 5 Pyridin 2 Yl 1,3,4 Oxadiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating parameters related to the molecule's frontier molecular orbitals and electrostatic potential, DFT can provide significant insights into its stability, reactivity, and potential interaction sites. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations are commonly performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized molecular geometries and electronic properties. ajchem-a.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and the gap between them (ΔE) are fundamental descriptors of a molecule's electronic properties and reactivity. researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more polarizable and will be more reactive. researchgate.net
For a closely related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations determined the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV, resulting in an energy gap of 4.4815 eV. ajchem-a.com Studies on other 1,3,4-oxadiazole series have reported energy gaps ranging from 3.15 eV to 3.83 eV. nih.gov This information is vital for understanding the molecule's charge transfer properties and its potential role in various chemical and biological interactions. researchgate.netnih.gov
| Parameter | Significance | Example Value (for a related oxadiazole) ajchem-a.com |
|---|---|---|
| HOMO Energy | Represents electron-donating capacity | -6.5743 eV |
| LUMO Energy | Represents electron-accepting capacity | -2.0928 eV |
| Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability | 4.4815 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are rich or deficient in electrons, thereby predicting how the molecule will interact with other species. researchgate.net MEP maps are color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent regions with intermediate or near-zero potential.
In studies of 1,3,4-oxadiazole derivatives, MEP analysis has shown that the most negative potential is typically localized over the nitrogen atoms of the oxadiazole ring. ajchem-a.com This suggests that these nitrogen atoms are the most probable sites for electrophilic attack and are key locations for forming interactions such as hydrogen bonds with biological receptors. ajchem-a.com The hydrogen atoms of the aromatic rings generally exhibit the most positive potential. ajchem-a.com This detailed charge distribution map is instrumental in understanding non-covalent interactions that govern ligand-receptor binding.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. wjarr.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. For 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole and its analogues, docking studies have been performed against various therapeutic targets, including enzymes and receptors implicated in cancer, inflammation, and neurodegenerative diseases. nih.govnih.govnih.gov
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.com A more negative binding energy value typically indicates a more stable ligand-protein complex and stronger binding affinity. wjarr.commdpi.com
Docking studies of various 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated their potential to bind effectively to a range of biological targets. For instance, certain derivatives have shown high binding affinities against Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with scores ranging from -8.5 to -10.1 kcal/mol. mdpi.com In another study targeting the GABAA receptor, oxadiazole derivatives exhibited strong MolDock scores between -66.344 and -102.653 (arbitrary units). wjarr.com These predictions help prioritize compounds for further experimental testing.
| Compound Class | Protein Target | Predicted Binding Affinity Range | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | AURKA | -8.5 to -10.1 kcal/mol | mdpi.com |
| 1,3,4-Oxadiazole Derivatives | VEGFR-2 | -8.8 to -9.5 kcal/mol | mdpi.com |
| 1,3,4-Oxadiazole Derivatives | α-Glucosidase | -7.9 to -9.2 kcal/mol | mdpi.com |
| 1,3,4-Oxadiazole Derivatives | GABAA Receptor | -66.344 to -102.653 (MolDock Score) | wjarr.com |
| 1,3,4-Oxadiazole-based Compounds | EGFR Tyrosine Kinase | Up to -7.89 kcal/mol | nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the target's active site. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces, which are critical for stabilizing the ligand-protein complex. mdpi.com
For 1,3,4-oxadiazole derivatives, docking simulations have identified key residues and interaction patterns across different targets. For example, in the active site of the EGFR tyrosine kinase, interactions with key amino acids have been observed. nih.gov Similarly, when docked into α-glucosidase, derivatives formed hydrogen bonds with residues like Asp1046, Ile1025, and His816. mdpi.com In studies with antitubercular targets like Enoyl-ACP reductase, interactions with NAD and TYR 158 were found to be significant. nih.gov The phenyl and pyridyl rings of the title compound are well-suited to participate in hydrophobic and π-stacking interactions, which are commonly observed for this class of compounds. mdpi.com
| Protein Target | Key Interacting Residues | Primary Interaction Type | Reference |
|---|---|---|---|
| α-Glucosidase | Asp1046, Ile1025, His816 | Hydrogen Bonding | mdpi.com |
| GABAA Receptor | Glu52, Ser51, Val53, Thr58 | Hydrogen Bonding | wjarr.com |
| Enoyl-ACP Reductase (InhA) | NAD, TYR 158 | Not Specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijrpc.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.
QSAR studies have been successfully applied to series of 2,5-disubstituted 1,3,4-oxadiazoles to understand the structural requirements for specific biological activities, such as antifungal effects. ijrpc.com In one such study, a QSAR model was developed to correlate the antifungal activity of oxadiazole derivatives against F. oxysporum. The resulting model demonstrated a strong correlation between the structural descriptors and the observed activity, with a correlation coefficient (r) of 0.91 and a cross-validated squared correlation coefficient (q²) of 0.70. ijrpc.com
The analysis revealed that thermodynamic and spatial descriptors were crucial for antifungal activity. Specifically, the model indicated that Molar Refractivity and the Principal Moment of Inertia play important roles. ijrpc.com The positive coefficient for the Principal Moment of Inertia suggested that less bulky substituents oriented in a specific direction would enhance the biological activity. ijrpc.com Such findings are invaluable for the strategic modification of the this compound scaffold to develop derivatives with improved therapeutic potential. ijrpc.com
| Parameter | Description/Value |
|---|---|
| Biological Activity | Antifungal activity against F. oxysporum |
| Correlation Coefficient (r) | 0.91 |
| Cross-validated R² (q²) | 0.70 |
| Key Molecular Descriptors | Molar Refractivity (Thermodynamic), Principal Moment of Inertia (Spatial) |
| Model Implication | The orientation and conformational rigidity of substituents are significant for activity. |
Development of Predictive Models
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug discovery. ijrpc.com This approach aims to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. ijrpc.com For the 1,3,4-oxadiazole class of compounds, QSAR studies have been employed to predict their efficacy as antifungal and antibacterial agents. ijrpc.comnih.gov
The development of a QSAR model involves several key stages:
Data Preparation: A dataset of 1,3,4-oxadiazole derivatives with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical information of each molecule, are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. ijrpc.com
Validation: The predictive power of the model is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation) and external validation with a separate set of compounds. ijrpc.com
A robust QSAR model can be invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. ijrpc.com
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Thermodynamic | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Topological | Wiener Index | Relates to molecular branching. |
| Geometrical | Principal Moment of Inertia | Describes the mass distribution within the molecule. |
| Physicochemical | LogP | Represents the lipophilicity of the compound. |
Correlation of Physicochemical Properties with Biological Activity
The biological activity of a molecule is intricately linked to its physicochemical properties. Computational studies on 1,3,4-oxadiazole derivatives have successfully established correlations between specific descriptors and various biological activities. For instance, QSAR studies on antifungal 2,5-disubstituted 1,3,4-oxadiazoles have shown that thermodynamic descriptors like molar refractivity play a significant role in their activity. ijrpc.com This suggests that the size and polarizability of the molecule are crucial for its interaction with the fungal target. ijrpc.com
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also vital. mdpi.com These models correlate physicochemical properties with a compound's pharmacokinetic profile. For example, properties like the topological polar surface area (PSA) are used to predict intestinal absorption, with values under 140 Ų suggesting good permeability. mdpi.com Similarly, adherence to frameworks like Lipinski's "Rule of Five" helps in assessing the "drug-likeness" of a compound early in the discovery process. mdpi.com These correlations are essential for optimizing lead compounds, aiming to enhance efficacy while maintaining favorable pharmacokinetic properties.
| Physicochemical Property | Biological Activity Correlation | Rationale | Reference |
|---|---|---|---|
| Molar Refractivity (MR) | Antifungal Activity | Indicates that molecular volume and polarizability are important for receptor binding. | ijrpc.com |
| Topological Polar Surface Area (PSA) | Intestinal Absorption | Lower PSA values (<140 Ų) are correlated with better cell membrane permeability. | mdpi.com |
| LogP (Lipophilicity) | General "Drug-Likeness" | An optimal LogP value (typically <5) is required for good absorption and distribution. | mdpi.com |
| Hydrogen Bond Donors/Acceptors | Target Binding | The ability to form hydrogen bonds is crucial for specific interactions with biological targets. | tandfonline.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Membrane Interactions
While static models like docking provide a snapshot of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic view of a compound's behavior over time. MD simulations are powerful computational tools that provide insights into the interaction of molecules with biological systems, such as proteins or cell membranes. mdpi.com
For a water-soluble derivative of 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, MD simulations were used to elucidate its interactions with a model cell membrane. mdpi.comnih.gov Such simulations can reveal how the molecule approaches, inserts into, and orients within the lipid bilayer, which is critical for understanding its mechanism of action, particularly for antimicrobial agents that target cell membranes. nih.govnih.gov These studies can track the stability of the ligand-membrane complex and identify the key forces (e.g., electrostatic, hydrophobic) that govern the interaction. mdpi.comnih.gov
Furthermore, MD simulations are used to assess the stability of a ligand when bound to a protein target. mdpi.com By simulating the protein-ligand complex over nanoseconds, researchers can observe fluctuations and conformational changes, confirming whether the binding pose predicted by docking is stable. mdpi.comchemmethod.com The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored; stable fluctuations indicate that the ligand binding does not cause significant conformational changes to the protein's binding pocket. mdpi.com
In Silico Screening and Rational Drug Design Methodologies
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.com For the 1,3,4-oxadiazole scaffold, these methodologies have been instrumental in identifying potential inhibitors for various therapeutic targets. rsc.org
Molecular docking is a primary tool in this process. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The output, often a scoring function or binding affinity (e.g., in kcal/mol), helps to rank compounds. chemmethod.com Studies on oxadiazole derivatives have used docking to screen for potential anticancer agents by evaluating their binding affinity to targets like Aurora kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com The analysis of docking poses reveals crucial interactions, such as hydrogen bonds and π-π stacking, between the ligand and key amino acid residues in the active site of the target protein. mdpi.com
This information is fundamental to rational drug design. By understanding the structure-activity relationships at the molecular level, medicinal chemists can design new derivatives of this compound with modified substituents to enhance binding affinity and selectivity for a specific target. rsc.org This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the development of novel and more effective therapeutic agents. rsc.orgijpsdronline.com
| Compound Series | Target Protein | Binding Affinity Range (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | AURKA | -9.5 to -11.5 | Lys141, Lys162 | mdpi.com |
| 1,3,4-Oxadiazole derivatives | VEGFR-2 | -9.8 to -11.8 | His1026, Arg1027, Ile1025 | mdpi.com |
| Oxadiazole-Imidazoles | EGFR | Not specified | Interaction with wild-type enzyme demonstrated | rsc.org |
Pharmacological Research and Structure Activity Relationship Sar Studies of 1,3,4 Oxadiazole Derivatives
Anti-Infective Activities
The growing problem of antimicrobial resistance has spurred the search for new and effective anti-infective agents. mdpi.com Derivatives of 1,3,4-oxadiazole (B1194373) have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites. nih.gov
1,3,4-Oxadiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain aniline derivatives containing the 1,3,4-oxadiazole moiety have been effective against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com
One notable derivative, compound 1771, was initially identified as an inhibitor of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria. nih.gov Subsequent research on derivatives of 1771 led to the development of compound 13, which showed a 16- to 32-fold increase in activity against multidrug-resistant S. aureus strains compared to the parent compound. nih.gov Interestingly, further studies suggested that the antibacterial activity of these compounds may not be solely dependent on the inhibition of LtaS, the enzyme responsible for LTA synthesis. nih.gov
Other research has shown that some 1,3,4-oxadiazole derivatives can inhibit bacterial topoisomerases II (DNA gyrase) and IV, crucial enzymes involved in DNA replication. mdpi.com Additionally, certain norfloxacin derivatives incorporating a 1,3,4-oxadiazole ring have exhibited excellent activity against S. aureus and methicillin-resistant S. aureus (MRSA). mdpi.com
The antibacterial efficacy of these compounds is often linked to their ability to interfere with essential cellular processes. The toxophoric -N=C-O- linkage in the oxadiazole ring is thought to react with nucleophilic centers in microbial cells, contributing to their antibacterial effect. nih.gov
Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Target Organism(s) | Key Findings |
| Aniline derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Demonstrated good antibacterial activity. mdpi.com |
| Compound 13 | Multidrug-resistant S. aureus | Showed a 16- to 32-fold increase in activity compared to the parent compound 1771. nih.gov |
| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | P. aeruginosa, E. coli, S. aureus | Acted as strong inhibitors of bacterial topoisomerases II and IV. mdpi.com |
| Norfloxacin derivatives | S. aureus, MRSA | Exhibited excellent antibacterial activity. mdpi.com |
| OZE-I, OZE-II, OZE-III | S. aureus | Demonstrated potent antibacterial activity against planktonic cells and biofilms. nih.gov |
Candida albicans is a major opportunistic fungal pathogen, and the rise of antifungal resistance necessitates the development of new therapeutic agents. frontiersin.orgnih.gov Several 1,3,4-oxadiazole derivatives have shown promising antifungal activity against this pathogen.
For example, two novel compounds, LMM5 and LMM11, were identified as effective agents against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.orgnih.gov These compounds were found to be non-toxic in cell lines and exhibited a fungistatic profile. frontiersin.orgnih.gov In a murine model of systemic candidiasis, both LMM5 and LMM11 significantly reduced the fungal burden in the kidneys and spleen. nih.gov The proposed mechanism of action for these compounds involves the inhibition of the enzyme thioredoxin reductase, leading to internal damage to the fungal cell. nih.gov
Another derivative, LMM6, demonstrated high efficacy against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. nih.govmdpi.com LMM6 also exhibited a fungicidal profile and promising anti-biofilm activity. nih.govmdpi.com Furthermore, it showed synergistic effects when combined with amphotericin B and caspofungin. nih.govmdpi.com
The mechanism of antifungal action for some 1,3,4-oxadiazole-benzimidazole hybrids is suggested to be related to the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. mdpi.com
**Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives against *Candida albicans***
| Compound | MIC (μg/mL) | Key Findings |
| LMM5 | 32 | Effective against C. albicans, non-toxic, fungistatic profile, reduced fungal burden in vivo. frontiersin.orgnih.gov |
| LMM11 | 32 | Effective against C. albicans, non-toxic, fungistatic profile, reduced fungal burden in vivo. frontiersin.orgnih.gov |
| LMM6 | 8-32 | Highly effective against clinical isolates, fungicidal, anti-biofilm activity, synergistic with other antifungals. nih.govmdpi.com |
The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in the development of antiviral agents due to its broad and potent activity against a range of viruses, including HIV, HCV, HBV, and HSV. researchgate.netnih.gov The incorporation of the 1,3,4-oxadiazole ring can enhance the polarity, flexibility, and metabolic stability of drug candidates. researchgate.netnih.gov This ring system can also act as an acceptor for hydrogen bond formation, making it a suitable isosteric replacement for amide or ester groups. researchgate.netnih.gov
One of the most well-known examples of a 1,3,4-oxadiazole-containing antiviral drug is Raltegravir. mdpi.com This compound is a potent anti-HIV agent that functions by inhibiting integrase, an enzyme essential for the integration of viral genetic material into the host cell's chromosomes. mdpi.com
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of multidrug-resistant strains underscores the need for new antitubercular drugs. connectjournals.com 1,3,4-oxadiazole derivatives have shown promise in this area. google.com For instance, a series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized and screened for their in vitro activity against M. tuberculosis H37Rv. connectjournals.com Several of these compounds exhibited significant minimum inhibitory concentration values. connectjournals.com
In the realm of antimalarial research, a derivative containing a 1,3,4-oxadiazole ring and a quinolinyl residue has demonstrated potent activity against Plasmodium falciparum, with a half-maximal inhibitory concentration (IC50) comparable to the reference drug chloroquine. mdpi.comnih.gov
Anti-Inflammatory and Analgesic Properties
In addition to their anti-infective properties, 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory and analgesic effects. mdpi.comresearchgate.net
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a common strategy for managing inflammation and pain. A number of 1,3,4-oxadiazole derivatives have been designed and synthesized as potential COX inhibitors. nih.gov
One study reported a series of new 1,3,4-oxadiazole/oxime hybrids that exhibited remarkable anti-inflammatory activity. nih.gov In vitro COX inhibitory assays revealed that some of these compounds were potent inhibitors of both COX-1 and COX-2. nih.gov
Another series of 2,5-biaryl-1,3,4-oxadiazoles were synthesized and evaluated as selective COX-2 inhibitors. researchgate.net Several compounds in this series were found to be potent and selective inhibitors of COX-2 and displayed superior anti-inflammatory activity compared to celecoxib (B62257) in a rat paw edema assay. researchgate.net Structure-activity relationship studies suggested that the presence of methylsulfonyl moieties contributed to the selective inhibition of COX-2. researchgate.net
The replacement of a free acidic group, which is characteristic of many nonsteroidal anti-inflammatory drugs (NSAIDs), with a 1,3,4-oxadiazole ring is a promising strategy in medicinal chemistry. mdpi.com This modification has been shown to yield potent anti-inflammatory agents with potentially increased affinity for COX-2. mdpi.com
Table 3: COX Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound Series | Target | Key Findings |
| 1,3,4-oxadiazole/oxime hybrids | COX-1 and COX-2 | Exhibited remarkable anti-inflammatory activity and potent inhibition of both COX isoforms. nih.gov |
| 2,5-biaryl-1,3,4-oxadiazoles | COX-2 | Showed potent and selective COX-2 inhibition with superior in vivo anti-inflammatory activity compared to celecoxib. researchgate.net |
| 1,3,4-oxadiazole based derivatives of pyrrolo[3,4-d]pyridazinone | COX-1 and COX-2 | Demonstrated promising COX inhibitory activity. mdpi.com |
Modulation of Inflammatory Mediators
While specific research on the anti-inflammatory properties of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is not extensively documented, the broader class of 1,3,4-oxadiazole derivatives has demonstrated significant potential in the modulation of inflammatory mediators. The anti-inflammatory response of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Studies have shown that various 1,3,4-oxadiazole derivatives act as inhibitors of COX-1 and COX-2 enzymes. This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Furthermore, research has indicated that 1,3,4-oxadiazole derivatives can suppress the production of other pro-inflammatory mediators. These include cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO). By downregulating the expression of these molecules, 1,3,4-oxadiazole derivatives can effectively dampen the inflammatory response. The modulation of these inflammatory mediators suggests that this class of compounds could be developed into effective anti-inflammatory agents.
Anticancer and Antiproliferative Research
The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of compounds investigated for their anticancer and antiproliferative activities. While direct studies on this compound are limited, extensive research on its derivatives highlights the significant potential of this chemical class in oncology. The anticancer effects of these compounds are often multifaceted, involving the inhibition of crucial enzymes and the disruption of cell proliferation pathways.
Inhibition of Enzyme Targets
Research has identified several key enzymes involved in cancer progression that are effectively inhibited by 1,3,4-oxadiazole derivatives. These findings underscore the therapeutic potential of this class of compounds.
Telomerase: Telomerase is an enzyme that is crucial for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Numerous 1,3,4-oxadiazole derivatives have been identified as potent telomerase inhibitors, suggesting a mechanism to induce senescence and apoptosis in cancer cells nih.gov.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Aberrant HDAC activity is a common feature in many cancers. Certain 1,3,4-oxadiazole derivatives have been shown to be effective HDAC inhibitors, leading to the re-expression of tumor suppressor genes and the induction of cell cycle arrest and apoptosis nih.govnih.govunimi.itacs.orggoogle.com.
Thymidylate Synthase: Thymidylate synthase is a key enzyme in the synthesis of thymidine monophosphate, a necessary precursor for DNA replication. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to cell death. Several 1,3,4-oxadiazole derivatives have been designed and synthesized as thymidylate synthase inhibitors, demonstrating their potential as cytotoxic agents nih.govmdpi.comresearchgate.nettandfonline.comresearchgate.net.
Topoisomerase II: Topoisomerase II is an enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in DNA to resolve topological problems. A number of 1,3,4-oxadiazole derivatives have been found to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells mdpi.comnih.gov.
Thymidine Phosphorylase: Thymidine phosphorylase is an enzyme that is overexpressed in many solid tumors and is associated with angiogenesis and tumor progression. Inhibition of this enzyme can suppress tumor growth and metastasis. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of thymidine phosphorylase, highlighting their anti-angiogenic and anticancer potential nih.govhum-ecol.runih.govresearchgate.net.
Interruption of Cell Proliferation Pathways
Beyond direct enzyme inhibition, 1,3,4-oxadiazole derivatives have been shown to interfere with various signaling pathways that are essential for cancer cell proliferation and survival. These compounds can induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. They have been observed to modulate the expression of key apoptotic proteins, such as those in the Bcl-2 family, and activate caspases, the executioner enzymes of apoptosis.
Furthermore, these derivatives can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The ability of 1,3,4-oxadiazole derivatives to disrupt these fundamental cellular processes makes them a promising class of compounds for the development of novel anticancer therapies nih.govnih.gov.
Other Biological Activities and Mechanistic Studies
In addition to their anti-inflammatory and anticancer properties, derivatives of 1,3,4-oxadiazole have been explored for a range of other biological activities, demonstrating the versatility of this heterocyclic scaffold.
Anticonvulsant Activity
The central nervous system is another area where 1,3,4-oxadiazole derivatives have shown promise. A number of studies have reported the anticonvulsant activity of this class of compounds. The proposed mechanisms of action often involve the modulation of neurotransmitter systems, such as the GABAergic system, or interaction with ion channels. The structural features of the 1,3,4-oxadiazole ring appear to be conducive to crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. Further research in this area could lead to the development of new therapeutic agents for epilepsy and other seizure disorders.
Antidiabetic Effects
Metabolic disorders, particularly diabetes mellitus, represent a significant global health challenge. Interestingly, certain 1,3,4-oxadiazole derivatives have been investigated for their antidiabetic potential. One of the key mechanisms explored is the inhibition of α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This mode of action makes them attractive candidates for the development of new oral hypoglycemic agents.
Antioxidant Mechanisms
Derivatives of 1,3,4-oxadiazole are recognized for their potential as antioxidants, which are vital in counteracting the detrimental effects of oxidative stress caused by free radicals. nih.govfrontiersin.org The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Theoretical studies, often employing Density Functional Theory (DFT), have elucidated the primary mechanisms behind their antioxidant action. nih.govfrontiersin.org
Two predominant mechanisms are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer-Proton Transfer (SET-PT). nih.govfrontiersin.org In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, effectively neutralizing it. The feasibility of this process is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of potential hydrogen-donating groups within the molecule. nih.govfrontiersin.org A lower BDE indicates a greater ease of hydrogen donation and, consequently, a higher antioxidant potential. nih.govfrontiersin.org For 1,3,4-oxadiazole derivatives, hydrogen donation can occur from various sites, including substituents on the aromatic rings. nih.govfrontiersin.org
The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. The efficiency of this mechanism is related to the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) of the antioxidant molecule. nih.govfrontiersin.org
Studies on various 1,3,4-oxadiazole derivatives have shown that the presence of electron-donating groups on the phenyl ring significantly enhances their antioxidant activity. nih.govfrontiersin.org These groups increase the electron density of the molecule, facilitating both electron and hydrogen donation. For instance, the presence of amine or hydroxyl groups on the phenyl ring can substantially improve the radical scavenging capacity of the compound. nih.govfrontiersin.org
While specific experimental data on the antioxidant mechanisms of this compound is limited, the general principles derived from studies on analogous compounds suggest that its antioxidant potential would be influenced by the electronic properties of substituents on both the phenyl and pyridine (B92270) rings.
Trypanocidal Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge, and the search for new, effective, and safe trypanocidal agents is ongoing. Heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have emerged as a promising area of research in this field. tandfonline.com
Research into the trypanocidal activity of 1,3,4-oxadiazole derivatives has shown that these compounds can exhibit significant in vitro activity against T. cruzi. For example, a series of 2,3-dihydro-1,3,4-oxadiazole derivatives demonstrated potent activity against the amastigote form of the parasite, with some compounds showing higher efficacy than the standard drug, benznidazole. tandfonline.com
Although direct studies on the trypanocidal activity of this compound are not extensively documented, related structures have shown promise. The general structure of a 2,5-disubstituted 1,3,4-oxadiazole allows for a variety of substituents that can be modulated to optimize trypanocidal potency. The presence of a pyridine ring, in particular, is a common feature in many biologically active compounds and could contribute to the antiprotozoal activity of the molecule.
The mechanism of action for trypanocidal 1,3,4-oxadiazoles is not fully elucidated but is thought to involve the inhibition of essential parasitic enzymes or disruption of the parasite's cellular integrity. Further research, including structure-activity relationship (SAR) studies, is necessary to identify the key structural features required for potent trypanocidal activity within this class of compounds and to specifically evaluate the potential of this compound.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of these enzymes are important therapeutic agents for the treatment of neurological disorders such as depression and Parkinson's disease. nih.govmdpi.comnih.gov Several classes of heterocyclic compounds have been investigated as MAO inhibitors, and 1,3,4-oxadiazole derivatives have shown significant potential, particularly as selective MAO-B inhibitors. tandfonline.comnih.gov
A number of studies have reported the synthesis and evaluation of 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO inhibitors. tandfonline.comnih.gov For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles bearing a urea moiety were found to be potent and selective inhibitors of MAO-B. nih.gov In this particular study, several compounds with a chloro substituent on the phenylurea portion of the molecule exhibited IC50 values in the low nanomolar range for MAO-B inhibition, with little to no activity against MAO-A. nih.gov
The structure of this compound contains the core 2,5-disubstituted 1,3,4-oxadiazole scaffold, suggesting its potential as a MAO inhibitor. The specific arrangement of the phenyl and pyridyl rings could influence its binding affinity and selectivity for the MAO isoforms. Molecular modeling studies on other 1,3,4-oxadiazole derivatives have provided insights into the key interactions with the enzyme's active site, which often involve hydrophobic interactions and hydrogen bonding. nih.gov The nitrogen atom of the pyridine ring in this compound could potentially form important interactions within the active site of MAO enzymes.
Further investigation is required to determine the MAO inhibitory profile of this compound and to understand the structure-activity relationships that govern its potency and selectivity.
Principles of Bioisosterism and Pharmacophore Design in 1,3,4-Oxadiazoles
The principles of bioisosterism and pharmacophore design are fundamental in the development of new therapeutic agents based on the 1,3,4-oxadiazole scaffold. Bioisosterism involves the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. rsc.org The 1,3,4-oxadiazole ring itself is often considered a bioisostere of amide and ester functional groups. rsc.org This substitution can lead to compounds with enhanced metabolic stability and improved pharmacokinetic profiles. For example, replacing an ester group, which is susceptible to hydrolysis by esterases, with a more stable 1,3,4-oxadiazole ring can increase the drug's half-life in the body. rsc.org
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.gov For 1,3,4-oxadiazole derivatives, pharmacophore models have been developed for various biological targets. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov
For instance, a pharmacophore model for translational readthrough-inducing drugs (TRIDs) based on an oxadiazole core identified key features including three aromatic features, two hydrophobic features, five hydrogen-bond acceptor features, and one negative ionic feature. nih.gov Such models are invaluable for virtual screening of compound libraries to identify new potential drug candidates and for guiding the design of new derivatives with enhanced activity.
In the context of this compound, the phenyl and pyridyl rings represent key aromatic and potentially hydrophobic features, while the nitrogen atoms in the oxadiazole and pyridine rings can act as hydrogen bond acceptors. A thorough pharmacophore modeling study would be necessary to define the precise spatial arrangement of these features that is optimal for a specific biological activity, such as antioxidant, trypanocidal, or MAO inhibitory effects.
Modulation of Biological Activity through Substituent Variations (SAR Focus)
The biological activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be significantly modulated by varying the substituents on the aromatic rings. Structure-activity relationship (SAR) studies are crucial for understanding how these variations impact potency, selectivity, and pharmacokinetic properties.
For antioxidant activity, as previously mentioned, the introduction of electron-donating groups onto the phenyl ring of 1,3,4-oxadiazole derivatives generally leads to an increase in radical scavenging ability. nih.govfrontiersin.org Conversely, electron-withdrawing groups may decrease antioxidant activity. The position of the substituent on the aromatic ring is also critical.
In the context of MAO inhibition, SAR studies of 2,5-disubstituted-1,3,4-oxadiazoles have revealed important trends. For a series of MAO-B inhibitors, it was found that the nature and position of the substituent on a phenylurea moiety attached to the oxadiazole core had a profound effect on activity. nih.gov For example, compounds with a chloro substituent at the fourth position of the phenylurea ring were found to be highly potent. nih.gov This suggests that specific electronic and steric properties are required for optimal interaction with the MAO-B active site.
A systematic SAR study of this compound would involve synthesizing a library of analogues with diverse substituents on both the phenyl and pyridyl rings and evaluating their effects on antioxidant, trypanocidal, and MAO inhibitory activities. This would provide a clearer understanding of the structural requirements for each activity and could lead to the development of more potent and selective compounds.
Applications in Materials Science and Advanced Technological Fields
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The 1,3,4-oxadiazole (B1194373) moiety is a well-established building block for materials used in Organic Light-Emitting Diodes (OLEDs), primarily due to its electron-deficient nature, which facilitates electron transport. Compounds containing 1,3,4-oxadiazole fragments are frequently employed as electron-transporting layers (ETLs), hole-blocking layers, and even as light-emitting layers in OLED devices. researchgate.net The introduction of a pyridine (B92270) unit into the 2,5-diaryl-1,3,4-oxadiazole structure is a strategic approach to further enhance electron transport properties. researchgate.net
The performance of an OLED is highly dependent on the balanced injection and transport of holes and electrons to the emissive layer for efficient recombination. nih.gov Materials like 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole are designed to improve the balance of charge carriers and enhance the photo/electron quantum efficiency. researchgate.net The electron mobility of the ETL is a critical factor; a higher mobility can lead to reduced charge accumulation and consequently, higher exciton dynamics and device efficiency. nih.gov For instance, replacing an ETL material with another that has higher electron mobility has been shown to increase the exciton recombination rate by several orders of magnitude. nih.gov
Derivatives of this core structure have been utilized as host materials for phosphorescent emitters in both green and blue OLEDs. For example, pyridinyl-carbazole based host materials have been synthesized for use in Phosphorescent OLEDs (PhOLEDs). mdpi.com The performance of such devices highlights the potential of incorporating pyridine-containing compounds.
Table 1: Performance of selected PhOLEDs using Pyridinyl-based Host Materials
| Emitter (Dopant) | Host Material | External Quantum Efficiency (EQE) | Power Efficiency | Current Efficiency | Luminance for Data |
|---|---|---|---|---|---|
| FIrpic (Blue) | H2 (Pyridinyl-Carbazole) | 10.3% | 24.9 lm/W | 23.9 cd/A | 100 cd/m² |
This table is based on data for pyridinyl-carbazole host materials, demonstrating the utility of the pyridinyl moiety in OLED applications. mdpi.com
Development of Laser Dyes and Optical Brighteners
Conjugated organic molecules featuring the 1,3,4-oxadiazole core exhibit interesting luminescent properties that make them suitable for use as laser dyes and optical brighteners. mdpi.comnih.gov Laser dyes are used as the active medium for generating laser light, often valued for their high efficiency and tunability across different wavelengths. iraqilasersociety.com
A close structural analog, 2,5-Diphenyloxazole (PPO), is a well-documented and efficient laser dye with an output in the long UV spectrum, around 365 nm. It can be effectively pumped by nitrogen lasers. The photophysical properties that make PPO an effective laser dye are largely attributable to the conjugated diphenyl-heterocycle structure. The inclusion of a pyridine ring in place of a phenyl ring, as in this compound, is expected to modulate these properties, potentially shifting the emission wavelength and influencing the quantum yield. The addition of laser dyes to polymer matrices can enhance optical properties, leading to applications in sensors and bio-imaging. iraqilasersociety.com
Applications in Scintillation Materials
Scintillators are materials that emit light when excited by ionizing radiation, a property crucial for radiation detection in high-energy physics, medical imaging, and security screening. escholarship.org The 1,3,4-oxadiazole scaffold is a key component in many organic scintillators. mdpi.com Specifically, 2,5-diphenyloxazole (PPO), an isomer of 2,5-diphenyl-1,3,4-oxadiazole, is one of the most common primary dopants used in plastic scintillators. researchgate.netbrin.go.id
These scintillators typically consist of a polymer matrix, such as polystyrene or poly(vinyl toluene), doped with fluorescent molecules (fluors). researchgate.netacs.org PPO is used to efficiently capture the energy deposited in the polymer matrix and convert it into light. escholarship.org The concentration of PPO directly impacts the scintillator's performance, including its light yield and its ability to discriminate between different types of radiation, such as neutrons and gamma rays (pulse shape discrimination, PSD). researchgate.net For example, in polystyrene-based scintillators, an optimal light yield was observed at 15 wt% PPO, while the best neutron-gamma discrimination was achieved at 30 wt% PPO. researchgate.net In flexible polysiloxane-based scintillators, a 5 wt% PPO concentration resulted in improved PSD and a light yield of 94% relative to a commercial standard. acs.org
Table 2: Effect of PPO Concentration on Polystyrene Scintillator Properties
| PPO Concentration (wt%) | Relative Light Yield | Neutron-Gamma Discrimination (FOM) |
|---|---|---|
| 15 | Optimal | Not specified |
This table is based on data for the related compound 2,5-diphenyloxazole (PPO) in polystyrene. researchgate.net
Functional Polymers and Heat-Resistant Materials
The inherent thermal and chemical stability of the 1,3,4-oxadiazole ring makes it a valuable building block for high-performance functional polymers. mdpi.commdpi.com These polymers are sought after for applications requiring resistance to high temperatures and harsh chemical environments. The oxadiazole moiety can be incorporated into the main chain of polymers, such as in 2,5-(p-phenylene: vinylene)–1,3,4-oxadiazole copolymers, to create materials with high thermal stability. researchgate.net
The incorporation of 1,3,4-oxadiazole derivatives into polymer structures can enhance mechanical properties, such as strength and flexibility, as well as thermal and chemical stability, thereby extending the material's lifespan. iraqilasersociety.com These compounds can act as monomers for the production of heat-resistant polymers. mdpi.com For example, nanogels have been synthesized using polyoxypropylene triamine (PPO) monomers, demonstrating the versatility of related structures in creating crosslinked polymer networks. mdpi.com
Design of Responsive Probes for Environmental and Biological Sensing (e.g., pH probes)
The unique electronic structure of this compound makes it an excellent candidate for the development of responsive optical probes for sensing applications. The pyridine nitrogen atom can be protonated, leading to significant changes in the molecule's electronic and, consequently, its photophysical properties.
A novel pH-responsive probe based on a modified 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton has been designed and synthesized. nih.govnih.govmdpi.com By introducing a flexible cationic chain, the molecule was rendered water-soluble, a crucial feature for biological applications. nih.govmdpi.com This probe exhibits a real-time, naked-eye colorimetric and fluorescent response to changes in pH within a slightly acidic range (5.5–6.5). nih.govmdpi.com Specifically, it demonstrates a colorimetric "turn-on" and a fluorescent "turn-off" response as the pH changes. mdpi.com This behavior is attributed to the protonation/deprotonation of the pyridine ring, which alters the intramolecular charge transfer characteristics of the molecule.
Furthermore, related structures incorporating the 2,5-diphenyl acs.orgnih.govinoe.rooxadiazole (PPD) moiety within a polyamine macrocycle have been shown to act as selective fluorescent sensors for metal ions. acs.org One such ligand behaves as an OFF-ON sensor for Zinc (Zn(II)) ions under physiological conditions, producing an intense blue emission upon coordination, even in the presence of other interfering metal ions. acs.org
Table 3: Response of a Water-Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-Based Probe to pH
| pH Range | Colorimetric Response | Fluorescence Response |
|---|
This table summarizes the observed response of the functionalized probe. mdpi.com
Future Perspectives and Emerging Research Directions for 2 Phenyl 5 Pyridin 2 Yl 1,3,4 Oxadiazole Research
Rational Design of Next-Generation Therapeutics
The structural versatility of the 1,3,4-oxadiazole (B1194373) core allows for extensive modification to fine-tune pharmacological properties and develop next-generation therapeutics. uowasit.edu.iqresearchgate.net Future research will likely focus on rational design strategies based on a deep understanding of structure-activity relationships (SAR). By altering substituents on the phenyl and pyridyl rings, researchers can tailor the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles for specific biological targets. researchgate.net
Key therapeutic areas where 1,3,4-oxadiazole derivatives have shown promise include anticancer, anti-inflammatory, antibacterial, and antiviral applications. tandfonline.comresearchgate.net For instance, derivatives have been designed as inhibitors for specific enzymes crucial in disease pathways, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and various microbial enzymes. tandfonline.combohrium.comrsc.org The design process involves creating a library of analogues of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole with varied electronic and steric properties on the aromatic rings to probe interactions with the target's active site. This approach can lead to the discovery of highly selective inhibitors with improved therapeutic indices.
Table 1: Potential Therapeutic Targets for 1,3,4-Oxadiazole Derivatives
| Target Class | Specific Example | Potential Therapeutic Application |
|---|---|---|
| Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory tandfonline.com |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer rsc.org | |
| Pteridine Reductase 1 | Antiprotozoal bohrium.com | |
| Urease | Treatment of H. pylori infections bohrium.com | |
| Telomerase | Anticancer nih.gov | |
| Histone Deacetylases (HDACs) | Anticancer nih.gov |
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While classical methods for synthesizing 1,3,4-oxadiazoles, often involving harsh dehydrating agents like phosphorus oxychloride, are well-established, the future lies in developing more sustainable and efficient synthetic pathways. nih.govmdpi.com Green chemistry principles are increasingly being applied to the synthesis of these heterocyclic compounds to minimize environmental impact. nih.gov Conventional synthesis methods are often associated with the use of hazardous reagents and the generation of significant waste. nih.gov
Emerging strategies focus on microwave-assisted synthesis, ultrasound irradiation, and mechanochemical methods. nih.gov These techniques offer several advantages, including significantly shorter reaction times, higher yields, and often solvent-free conditions. nih.gov For example, microwave irradiation has been successfully used for the cyclization of acyl hydrazones to form 1,3,4-oxadiazoles in minutes, compared to hours required for conventional heating. nih.gov The exploration of novel catalysts, such as silica (B1680970) sulfuric acid or zirconium (IV) chloride, and one-pot procedures further contributes to creating more eco-friendly and economically viable synthetic routes for this compound and its derivatives. uowasit.edu.iq
Table 2: Comparison of Synthetic Methods for 1,3,4-Oxadiazoles
| Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Heating | Refluxing with dehydrating agents (e.g., POCl₃, H₂SO₄) | Well-established, versatile | Long reaction times, harsh reagents, waste generation nih.govnih.gov |
| Microwave-Assisted | Microwave irradiation, often solvent-free or with green solvents | Rapid reactions (minutes), high yields, improved purity nih.govnih.gov | Requires specialized equipment |
| Ultrasound-Assisted | Sonication, often with molecular sieves | Shorter reaction times, high yields, milder conditions nih.gov | Scalability can be a challenge |
| Mechanochemical | Grinding/milling of solid reactants | Solvent-free, environmentally benign, simple workup organic-chemistry.org | May not be suitable for all substrates |
| Catalyst-Based Green Synthesis | Use of non-toxic catalysts and renewable substrates | Environmentally friendly, mild conditions, cost-effective nih.gov | Catalyst selection and recovery can be complex |
Advanced Characterization for Deeper Mechanistic Understanding
To fully harness the potential of this compound, a profound understanding of its molecular structure and interactions with biological targets is essential. Advanced characterization techniques are pivotal in elucidating these details. Single-crystal X-ray diffraction provides precise information on the three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state. nih.govresearchgate.net
This experimental data is crucial for understanding how the molecule packs in a crystal lattice and for identifying key noncovalent interactions, such as π-π stacking and hydrogen bonds, which are also relevant for ligand-receptor binding. nih.govresearchgate.net Spectroscopic techniques, combined with theoretical calculations like Density Functional Theory (DFT), can rationalize the electronic and optical properties of these molecules. nih.govnih.gov Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular interactions, offering insights into the forces that govern molecular recognition and self-assembly. nih.gov These advanced methods provide a mechanistic foundation for the rational design of new molecules with tailored properties.
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational and experimental methods is revolutionizing drug discovery. eurekaselect.com For this compound research, this integrated approach can significantly accelerate the identification and optimization of lead compounds. In silico techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinities of novel derivatives with their biological targets. tandfonline.comnih.gov
This computational screening allows for the prioritization of a smaller, more promising set of compounds for chemical synthesis and experimental validation, saving time and resources. rsc.org For example, a new series of potential EGFR inhibitors featuring an oxadiazole core was designed using computational methods, then synthesized and evaluated, with the experimental results confirming the computational predictions. rsc.org This iterative cycle of computational design, synthesis, biological testing, and structural characterization creates a powerful feedback loop that guides the optimization process toward more potent and selective drug candidates.
Development of Multifunctional Materials and Devices
Beyond therapeutics, the unique photophysical properties of the 1,3,4-oxadiazole scaffold open doors to applications in materials science. eurekaselect.com The rigid, planar structure and conjugated π-system of compounds like this compound make them attractive candidates for optoelectronic materials, such as in organic light-emitting diodes (OLEDs). eurekaselect.com
Furthermore, strategic chemical modification can transform these molecules into functional materials like sensors and probes. Research has shown that a derivative of 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole can act as a pH-responsive probe, exhibiting real-time, naked-eye colorimetric and fluorescence changes. nih.govnih.gov Such "smart" materials, which respond to environmental stimuli, have potential applications in biomedical imaging, environmental monitoring, and diagnostics. The future will see increased exploration of this scaffold for creating novel multifunctional materials and devices that combine sensing, imaging, and even therapeutic action (theranostics). nih.gov
Challenges and Opportunities in 1,3,4-Oxadiazole Research
Despite the immense potential, research on 1,3,4-oxadiazoles faces several challenges. A key hurdle is achieving selectivity for biological targets, as many derivatives exhibit broad-spectrum activity, which can lead to off-target effects. The poor aqueous solubility of these predominantly aromatic compounds can also pose a challenge for formulation and bioavailability, as seen with some phenyl-pyridin-yl-oxadiazole precursors. nih.gov Furthermore, optimizing synthetic routes to be both scalable and environmentally benign remains an ongoing objective. nih.govnih.gov
However, these challenges are matched by significant opportunities. The vast chemical space around the this compound scaffold is far from fully explored, offering countless possibilities for novel derivatives. researchgate.net The application of artificial intelligence and machine learning to predict the properties and activities of virtual compound libraries can accelerate discovery. The growing interest in multifunctional molecules presents an opportunity to design single compounds that can diagnose and treat diseases simultaneously. The inherent versatility of the 1,3,4-oxadiazole ring ensures that it will remain a privileged structure in the quest for new drugs and advanced materials for years to come. uowasit.edu.iqresearchgate.net
Q & A
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography on silica gel is effective for small batches but impractical for large-scale production. Switch to recrystallization or HPLC for >10 g quantities.
- By-product management : Optimize stoichiometry to minimize thioamide or triazole by-products during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
